molecular formula C8H6BrClO2 B15330981 3-Bromo-4-chloro-5-methoxybenzaldehyde

3-Bromo-4-chloro-5-methoxybenzaldehyde

Cat. No.: B15330981
M. Wt: 249.49 g/mol
InChI Key: GMPNDFRAGFHFAC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methoxybenzaldehyde is a halogenated benzaldehyde derivative with a bromine atom at position 3, a chlorine atom at position 4, and a methoxy group at position 5 of the aromatic ring. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆BrClO₂, with a molecular weight of approximately 265.5 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and chlorine, balanced by the electron-donating methoxy group, creating a unique electronic profile suitable for cross-coupling reactions and nucleophilic additions .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

3-bromo-4-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3

InChI Key

GMPNDFRAGFHFAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methoxybenzaldehyde typically involves the bromination and chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). One common method includes the bromination of vanillin using potassium bromate (KBrO3) in glacial acetic acid with 47% hydrobromic acid (HBr) as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3-Bromo-4-chloro-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is typically produced in batch reactors with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Bromo-4-chloro-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-chloro-5-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and chlorine atoms may enhance its reactivity and binding affinity to certain biological targets, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-4-chloro-5-methoxybenzaldehyde with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
3-Bromo-4-chloro-5-methoxybenzaldehyde - C₈H₆BrClO₂ Br (C3), Cl (C4), OMe (C5) ~265.5 Intermediate for pharmaceuticals, electrophilic aldehyde -
3-Bromo-5-chloro-4-hydroxybenzaldehyde 1849-76-9 C₇H₄BrClO₂ Br (C3), Cl (C5), OH (C4) ~237.5 Higher polarity due to -OH; hydrogen bonding donor
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 2385966-70-9 C₈H₃BrClF₃O Br (C3), Cl (C4), CF₃ (C5) 287.46 Strong electron-withdrawing CF₃ increases electrophilicity
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde 346459-51-6 C₁₅H₁₂BrFO₃ Br (C3), OCH₂C₆H₄F (C4), OMe (C5) ~347.2 Bulky benzyloxy group enhances steric hindrance
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde 872136-25-9 C₁₄H₁₀BrClO₂ Br (C3), Cl (C5), OCH₂C₆H₅ (C4) ~325.6 Phenylmethoxy group reduces solubility in polar solvents
3,5-Dibromo-2-hydroxybenzaldehyde 90-59-5 C₇H₄Br₂O₂ Br (C3, C5), OH (C2) ~279.8 Di-substituted Br increases steric and electronic effects

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The methoxy group in 3-Bromo-4-chloro-5-methoxybenzaldehyde donates electrons, slightly offsetting the electron-withdrawing effects of Br and Cl. In contrast, the trifluoromethyl group (CF₃) in 2385966-70-9 strongly withdraws electrons, enhancing the aldehyde’s electrophilicity .
  • Hydroxyl vs. Chlorine : Replacing Cl with -OH (as in 1849-76-9) increases polarity and hydrogen-bonding capacity, making the compound more soluble in polar solvents but less stable under acidic conditions .

Steric and Electronic Modifications :

  • Benzyloxy Derivatives (e.g., 346459-51-6 and 872136-25-9) introduce steric bulk, which can hinder reactions requiring planar transition states (e.g., SN2). The fluorine in 346459-51-6 further deactivates the benzyl ring, reducing unwanted side reactions .

Functional Group Variations :

  • Aldehyde vs. Ester : Methyl 3-bromo-5-chloro-2-hydroxybenzoate (4068-71-7) replaces the aldehyde with an ester, shifting reactivity toward hydrolysis or transesterification rather than nucleophilic addition .

Physical Properties :

  • The trifluoromethyl derivative (2385966-70-9) has a higher molecular weight (287.46 g/mol) and lower aqueous solubility due to the hydrophobic CF₃ group.
  • Phenylmethoxy-substituted compounds (e.g., 872136-25-9) exhibit reduced crystallinity compared to the parent compound, impacting purification methods .

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